Cas no 1536411-76-3 (3-(2-Acetylphenyl)-1,3-oxazolidin-2-one)
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-acetylphenyl)-1,3-oxazolidin-2-one
- 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one
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- Inchi: 1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3
- InChI Key: GMVZZUQCICUXCZ-UHFFFAOYSA-N
- SMILES: O1C(N(C2C=CC=CC=2C(C)=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 277
- XLogP3: 1.1
- Topological Polar Surface Area: 46.6
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A165868-25mg |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 25mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A165868-50mg |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A165868-250mg |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 250mg |
$ 365.00 | 2022-06-08 | ||
| Enamine | EN300-187220-0.05g |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 95% | 0.05g |
$81.0 | 2023-09-18 | |
| Enamine | EN300-187220-0.1g |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 95% | 0.1g |
$120.0 | 2023-09-18 | |
| Enamine | EN300-187220-0.25g |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 95% | 0.25g |
$172.0 | 2023-09-18 | |
| Enamine | EN300-187220-0.5g |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 95% | 0.5g |
$320.0 | 2023-09-18 | |
| Enamine | EN300-187220-1.0g |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 95% | 1g |
$428.0 | 2023-06-08 | |
| Enamine | EN300-187220-2.5g |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 95% | 2.5g |
$838.0 | 2023-09-18 | |
| Enamine | EN300-187220-5.0g |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
1536411-76-3 | 95% | 5g |
$1240.0 | 2023-06-08 |
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one
3-(2-Acetylphenyl)-1,3-Oxazolidin-2-one: A Comprehensive Overview
3-(2-Acetylphenyl)-1,3-Oxazolidin-2-one, also known by its CAS number 1536411-76-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of oxazolidinones, which are five-membered heterocycles containing an oxygen atom and a nitrogen atom. The compound's structure features a oxazolidinone ring fused with a 2-acetylphenyl group, making it a versatile scaffold for various applications.
The synthesis of 3-(2-Acetylphenyl)-1,3-Oxazolidin-2-one typically involves the condensation of a ketone with an amino acid derivative, followed by cyclization to form the oxazolidinone ring. This method has been optimized in recent studies to enhance yield and purity, making it more accessible for large-scale production. The compound's stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery.
Recent research has highlighted the potential of oxazolidinones as bioisosteres of beta-lactam antibiotics, such as penicillins and cephalosporins. This has led to increased interest in 3-(2-Acetylphenyl)-1,3-Oxazolidin-2-one as a precursor for developing novel antimicrobial agents. Studies have shown that substituents on the phenyl ring can significantly influence the compound's pharmacokinetic properties and bioavailability, offering a platform for tailored drug design.
In addition to its pharmaceutical applications, 3-(2-Acetylphenyl)-1,3-Oxazolidin-2-one has found utility in materials science. Its ability to form stable amide bonds makes it a candidate for synthesizing polyamides and other functional polymers. Recent advancements in polymer chemistry have explored the use of this compound as a building block for high-performance materials with tailored mechanical and thermal properties.
The compound's unique electronic properties also make it an attractive candidate for use in organic electronics. Research into its application as a component in light-emitting diodes (LEDs) and photovoltaic devices is ongoing, with promising results suggesting its potential in next-generation electronic materials.
From a structural perspective, 3-(2-Acetylphenyl)-1,3-Oxazolidin-2-one exhibits a rigid planar geometry due to the conjugation between the oxazolidinone ring and the aromatic phenyl group. This rigidity enhances its stability and contributes to its suitability as a building block in various chemical transformations. Computational studies have further elucidated the molecule's electronic structure, providing insights into its reactivity and selectivity in different reaction conditions.
In terms of biological activity, recent studies have demonstrated that oxazolidinones can modulate key enzymes involved in metabolic pathways, offering potential therapeutic applications in metabolic disorders. The substitution pattern on the phenyl ring plays a crucial role in determining these biological effects, with electron-withdrawing groups enhancing enzyme inhibition potency.
The environmental impact of 3-(2-Acetylphenyl)-1,3-Oxazolidin-2-one has also been studied, with findings indicating that it degrades under specific conditions without posing significant risks to aquatic ecosystems. This aligns with current trends toward sustainable chemistry practices and green synthesis methods.
In conclusion, 3-(2-Acetylphenyl)-1,3-Oxazolidin-2-one (CAS No: 1536411-76-3) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and electronics. Its structural versatility and reactivity continue to drive innovative research across diverse disciplines, underscoring its importance as a key molecule in modern chemistry.
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